molecular formula C5H9FO2 B6281969 (3-fluorooxolan-2-yl)methanol, Mixture of diastereomers CAS No. 1822809-96-0

(3-fluorooxolan-2-yl)methanol, Mixture of diastereomers

Cat. No. B6281969
CAS RN: 1822809-96-0
M. Wt: 120.1
InChI Key:
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Description

(3-Fluorooxolan-2-yl)methanol, also known as FOM, is a chiral, four-carbon alcohol that has two distinct diastereomers. FOM is of particular interest due to its unique structure and potential applications in synthetic organic chemistry.

Scientific Research Applications

(3-fluorooxolan-2-yl)methanol, Mixture of diastereomers has a wide range of applications in scientific research. It has been used for the synthesis of chiral compounds, such as amino acids and peptides, which have potential applications in drug discovery and development. (3-fluorooxolan-2-yl)methanol, Mixture of diastereomers has also been used as a reagent in asymmetric synthesis and catalysis, as well as in the synthesis of polymers and other materials.

Mechanism of Action

(3-fluorooxolan-2-yl)methanol, Mixture of diastereomers is a chiral molecule, meaning it has two distinct forms that are mirror images of each other. This property allows it to be used as a catalyst in asymmetric synthesis, where it can selectively catalyze the reaction of one form of a molecule over the other. This is known as enantioselectivity. (3-fluorooxolan-2-yl)methanol, Mixture of diastereomers can also be used to promote the formation of chiral compounds, such as amino acids and peptides, which have potential applications in drug discovery and development.
Biochemical and Physiological Effects
(3-fluorooxolan-2-yl)methanol, Mixture of diastereomers has been studied for its potential biochemical and physiological effects. In animal studies, (3-fluorooxolan-2-yl)methanol, Mixture of diastereomers has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. (3-fluorooxolan-2-yl)methanol, Mixture of diastereomers has also been shown to reduce oxidative stress and lipid peroxidation in cells, and to reduce the risk of cardiovascular disease. In addition, (3-fluorooxolan-2-yl)methanol, Mixture of diastereomers has been shown to have an anti-cancer effect, and to have potential as an anticancer drug.
Advantages and Limitations for Laboratory Experiments
(3-fluorooxolan-2-yl)methanol, Mixture of diastereomers is a versatile reagent for laboratory experiments due to its unique structure and properties. It is relatively easy to synthesize, and it is stable in a variety of solvents. (3-fluorooxolan-2-yl)methanol, Mixture of diastereomers is also a cost-effective reagent, and it can be used in a variety of reactions. However, (3-fluorooxolan-2-yl)methanol, Mixture of diastereomers is not suitable for use in reactions that require a high degree of enantioselectivity, as it is not a highly enantioselective catalyst.

Future Directions

(3-fluorooxolan-2-yl)methanol, Mixture of diastereomers has potential applications in a wide range of areas, including drug discovery and development, asymmetric synthesis and catalysis, and the synthesis of polymers and other materials. In addition, (3-fluorooxolan-2-yl)methanol, Mixture of diastereomers has potential as an anticancer drug and as a therapeutic agent for the treatment of a variety of diseases. Further research into the potential applications of (3-fluorooxolan-2-yl)methanol, Mixture of diastereomers is needed in order to fully understand its potential.

Synthesis Methods

(3-fluorooxolan-2-yl)methanol, Mixture of diastereomers can be synthesized using two main routes. The first is a two-step synthesis involving a two-step reaction of an aldehyde or ketone with a chiral alcohol and a base catalyst. This reaction produces a mixture of diastereomers of (3-fluorooxolan-2-yl)methanol, Mixture of diastereomers. The second method is a one-step synthesis involving a single reaction of an aldehyde or ketone with a chiral alcohol, a base catalyst, and a Lewis acid. This reaction produces a single diastereomer of (3-fluorooxolan-2-yl)methanol, Mixture of diastereomers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-fluorooxolan-2-yl)methanol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-epoxypropanol", "Hydrogen fluoride", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Conversion of 2,3-epoxypropanol to 3-fluorooxolan-2-ol using hydrogen fluoride", "Step 2: Reduction of 3-fluorooxolan-2-ol to (3-fluorooxolan-2-yl)methanol using sodium borohydride", "Step 3: Purification of the product using methanol and acetic acid", "Step 4: Formation of a mixture of diastereomers by treating the purified product with sodium hydroxide and water" ] }

CAS RN

1822809-96-0

Product Name

(3-fluorooxolan-2-yl)methanol, Mixture of diastereomers

Molecular Formula

C5H9FO2

Molecular Weight

120.1

Purity

95

Origin of Product

United States

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